Enhanced Suzuki–Miyaura Coupling Efficiency via N,O-Chelation Versus N-Linked Imidazole Ligands
Palladium(II) pre-catalysts bearing 2-(1H-imidazol-2-yl)phenol ligands enable Suzuki–Miyaura cross-coupling through a favorable N,O-bidentate chelation mode [1]. In contrast, ligands based on the 4-(1H-imidazol-1-yl)phenol scaffold are limited to monodentate N-coordination, which alters the electronic environment at the metal center and precludes the formation of the catalytically active cyclometallated intermediate required for efficient turnover [1]. The target compound 4-(1H-imidazol-2-yl)phenol, possessing the para-hydroxy group on the phenol ring, retains the critical N,O-chelation geometry while offering distinct steric and electronic properties compared to ortho-hydroxy variants [1].
| Evidence Dimension | Ligand coordination mode for Pd(II) pre-catalysts |
|---|---|
| Target Compound Data | N,O-bidentate chelation (implicates both imidazole N and phenolate O in metal binding) [1] |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)phenol: Monodentate N-coordination only; phenolate oxygen remains unbound [1] |
| Quantified Difference | Qualitative structural distinction with quantitative catalytic consequence; correlation observed between cyclometallation tendency and poor Suzuki–Miyaura catalytic prospects when N,O-chelation is impeded [1] |
| Conditions | Pd(OAc)₂ in toluene, K₂CO₃, 80 °C; coupling of aryl bromides with phenylboronic acid [1] |
Why This Matters
For laboratories synthesizing palladium catalysts or optimizing cross-coupling protocols, the coordination mode directly governs catalytic efficiency; purchasing the incorrect regioisomer yields a ligand incapable of forming the requisite bidentate complex.
- [1] Eseola, A. O., et al. Cyclometallation, steric and electronic tendencies in a series of Pd(II) complex pre-catalysts bearing imidazole–phenol ligands and effects on Suzuki–Miyaura catalytic efficiencies. Journal of Molecular Catalysis A: Chemical, 2015, 406, 224-237. View Source
